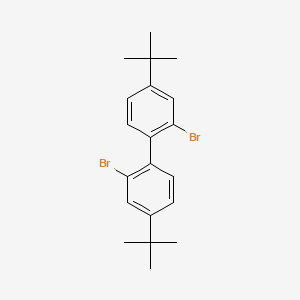

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(2-bromo-4-tert-butylphenyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Br2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHJMJCRFQWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501858 | |

| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70728-93-7 | |

| Record name | 2,2′-Dibromo-4,4′-di-tert-butylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70728-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, a key intermediate in various chemical syntheses. The synthesis involves a two-step process commencing with the Friedel-Crafts alkylation of biphenyl to produce 4,4'-di-tert-butylbiphenyl, followed by a selective ortho-bromination.

Core Synthesis Pathway

The principal synthetic route is outlined below. It begins with the formation of the di-tert-butylbiphenyl backbone, which is then subjected to bromination to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of 4,4'-di-tert-butylbiphenyl via Friedel-Crafts Alkylation

This procedure is adapted from established Friedel-Crafts alkylation methods.[1][2][3]

Materials:

-

Biphenyl

-

tert-Butyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂), dry

-

10% Hydrochloric acid (HCl)

-

95% Ethanol

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a gas absorption trap, dissolve biphenyl in dry dichloromethane.

-

Add tert-butyl chloride to the solution.

-

Carefully add anhydrous ferric chloride to the stirred solution. An evolution of HCl gas should be observed.

-

Heat the reaction mixture to reflux in a water bath and maintain reflux for 1 hour.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel.

-

Wash the organic layer sequentially with 10% hydrochloric acid and then water.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Recrystallize the crude product from 95% ethanol to yield pure 4,4'-di-tert-butylbiphenyl.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Biphenyl | 1.0 eq |

| tert-Butyl Chloride | 3.0 eq |

| Anhydrous Ferric Chloride | 0.04 eq |

| Solvent | Dichloromethane |

| Reaction Time | 1 hour |

| Reaction Temperature | Reflux |

| Reported Yield | ~70%[1] |

Step 2: Synthesis of this compound via Ortho-Bromination

This protocol is based on selective ortho-bromination of activated aromatic rings using N-bromosuccinimide (NBS) and an acid catalyst.[1] The tert-butyl groups at the 4 and 4' positions act as bulky ortho,para-directing groups, sterically hindering the para position to the other ring and electronically activating the ortho positions.

Materials:

-

4,4'-di-tert-butylbiphenyl

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanol (MeOH), ACS grade

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottomed flask, dissolve 4,4'-di-tert-butylbiphenyl in ACS-grade methanol.

-

Add a catalytic amount of p-toluenesulfonic acid (10 mol%) to the solution and stir for 10 minutes.

-

In a separate flask, prepare a solution of N-bromosuccinimide (2.2 equivalents to achieve dibromination) in methanol. Protect this solution from light.

-

Add the NBS solution dropwise to the stirred solution of the biphenyl derivative over a period of 20 minutes at room temperature.

-

Continue stirring the reaction mixture for an additional 5-10 minutes after the addition is complete.

-

Remove the solvent in vacuo.

-

Purify the resulting residue by column chromatography on silica gel using dichloromethane as the eluent to isolate this compound.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| 4,4'-di-tert-butylbiphenyl | 1.0 eq |

| N-Bromosuccinimide (NBS) | 2.2 eq |

| p-Toluenesulfonic Acid | 0.1 eq |

| Solvent | Methanol |

| Reaction Time | ~30 minutes |

| Reaction Temperature | Room Temperature |

| Expected Yield | Moderate to good (specific yield not reported for this substrate, but similar reactions show >86% for mono-bromination)[1] |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical progression of the experimental work from starting materials to the purified final product.

Concluding Remarks

This guide provides a detailed, two-step synthesis pathway for this compound. The presented protocols are based on established and reliable chemical transformations. Researchers should note that while the Friedel-Crafts alkylation step is well-documented for the synthesis of the biphenyl precursor, the subsequent selective di-ortho-bromination may require optimization to achieve high yields of the desired product. Careful monitoring of the bromination reaction is recommended to minimize the formation of mono-brominated or other isomeric byproducts.

References

In-depth Technical Guide: The Properties and Potential of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl and the Broader Class of Brominated Biphenyls

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: An extensive search for detailed technical information on the compound with CAS number 70728-93-7, identified as 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, reveals a significant lack of publicly available research data. This compound is primarily cataloged as a chemical intermediate by commercial suppliers. Consequently, in-depth experimental data regarding its biological activity, specific spectroscopic characterization, and detailed synthetic protocols are not available in the scientific literature.

This guide will, therefore, provide the available information on this compound and will then broaden its scope to deliver a comprehensive technical overview of brominated biphenyls as a class of compounds. This will include their general properties, synthesis methodologies, and significant roles in drug discovery and materials science, thereby providing a relevant and in-depth resource for the target audience.

Section 1: this compound (CAS 70728-93-7)

This compound is a substituted aromatic hydrocarbon. Based on supplier information, its fundamental properties are summarized below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 70728-93-7 | N/A |

| Molecular Formula | C₂₀H₂₄Br₂ | [1] |

| Molecular Weight | 424.22 g/mol | [1] |

| IUPAC Name | 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Synthesis and Reactivity

Section 2: Brominated Biphenyls - A Class of Compounds with Diverse Applications

Brominated biphenyls are a class of organic compounds where one or more hydrogen atoms on the biphenyl backbone are replaced by bromine atoms. Their properties and applications are heavily influenced by the number and position of the bromine substituents.

General Properties and Structure-Activity Relationships

The addition of bromine atoms to the biphenyl structure imparts several key properties:

-

Increased Lipophilicity: The presence of bromine generally increases the lipophilicity of the molecule, which can affect its solubility and biological membrane permeability.

-

Modified Electronic Properties: Bromine is an electron-withdrawing group, which can influence the electronic nature of the aromatic rings and their reactivity in chemical reactions.

-

Reactivity in Cross-Coupling Reactions: The carbon-bromine bond serves as a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis.

The biological activity of brominated biphenyls is highly dependent on their substitution pattern. For instance, some hydroxylated and brominated biphenyls have shown promise as antibacterial and anticancer agents. The specific arrangement of substituents dictates how the molecule interacts with biological targets.

General Synthesis Protocols

The synthesis of brominated biphenyls can be broadly categorized into two main approaches: the bromination of a pre-formed biphenyl core or the synthesis of the biphenyl ring from brominated precursors.

A common method for introducing bromine onto a biphenyl scaffold is through electrophilic aromatic substitution.

Representative Experimental Protocol: Vapor-Phase Bromination of Biphenyl

This protocol describes a general method for the synthesis of 4,4'-dibromobiphenyl and can be adapted for other biphenyl substrates.

-

Setup: Place finely powdered biphenyl (0.10 mole) in an evaporating dish within a desiccator. In a separate dish under the rack, place bromine (0.24 mole).[2]

-

Reaction: Close the desiccator, allowing for a small opening for the escape of hydrogen bromide gas.[2] Leave the biphenyl in contact with the bromine vapor for approximately 8 hours or overnight.[2]

-

Workup: Remove the resulting orange solid and allow it to stand in a fume hood to allow excess bromine and hydrogen bromide to evaporate.[2]

-

Purification: Dissolve the crude product in a suitable solvent such as benzene, filter, and cool to induce crystallization.[2] The resulting crystals can be collected by filtration.[2]

Logical Workflow for Electrophilic Bromination

Caption: General workflow for the synthesis of brominated biphenyls via electrophilic bromination.

The Suzuki-Miyaura coupling is a powerful method for constructing the biphenyl backbone from a brominated aromatic compound and a boronic acid derivative.

Representative Experimental Protocol: Suzuki Coupling

This generalized protocol outlines the key steps for a Suzuki-Miyaura cross-coupling reaction.

-

Reactant Setup: In a reaction flask under an inert atmosphere, combine an aryl bromide (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution.

-

Reaction: Heat the reaction mixture with stirring for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Workup: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, commonly by column chromatography or recrystallization.

Signaling Pathway for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Therapeutic Potential

Biphenyl derivatives, including brominated analogs, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]

-

Antibacterial Agents: Certain hydroxylated biphenyls and their brominated derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[4] The presence and position of hydroxyl and bromo groups are critical for their antibacterial potency.[4]

-

Anticancer Activity: Substituted biphenyls have been investigated for their potential as anticancer agents. For example, 2,4-Di-tert-butylphenol, a related phenolic compound, has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins.[5]

-

Anti-inflammatory and Analgesic Properties: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel biphenyl derivatives continues to explore their potential for treating pain and inflammation.[3]

The development of new therapeutics often involves the synthesis of a library of related compounds to explore structure-activity relationships. Brominated biphenyls are key intermediates in this process, allowing for the systematic modification of the biphenyl core to optimize biological activity and pharmacokinetic properties.

Section 3: Conclusion

While this compound (CAS 70728-93-7) is a commercially available compound, its role in the scientific literature is primarily that of a synthetic building block rather than a molecule with well-characterized biological or physical properties. However, as a member of the brominated biphenyl class, it belongs to a family of compounds with immense importance in organic synthesis, materials science, and drug discovery. The versatility of the carbon-bromine bond in cross-coupling reactions, combined with the diverse biological activities exhibited by substituted biphenyls, ensures that this class of compounds will remain a focal point of research and development for the foreseeable future. Researchers and drug development professionals can leverage the established synthetic methodologies and the known biological potential of brominated biphenyls to design and create novel molecules with desired functions.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijsdr.org [ijsdr.org]

- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. This document is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development who may utilize this compound as a synthetic intermediate or building block.

Molecular Structure and Properties

This compound, with the CAS number 70728-93-7 and molecular formula C₂₀H₂₄Br₂, is a sterically hindered biaryl compound.[1][2][3] The presence of bulky bromine atoms at the ortho (2,2') positions of the biphenyl core forces a significant twist in the molecule's conformation.

Key Structural Features:

The defining characteristic of 2,2'-disubstituted biphenyls is the dihedral angle (or torsion angle) between the two phenyl rings. Due to severe steric hindrance between the ortho substituents, these molecules are non-planar. For 2,2'-dibromo biphenyls, this dihedral angle is typically large, in the range of 85 degrees. This high degree of torsion restricts the rotation around the central C-C bond, leading to atropisomerism if the substitution pattern is appropriate.

While a specific crystal structure for this compound is not publicly available, data from the closely related compound, 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2'-diol, reveals a dihedral angle of 85.05(11)°.[4] This strongly suggests a similarly twisted conformation for the target molecule.

Predicted Molecular Geometry:

Based on the analysis of related structures, the following geometric parameters can be anticipated:

-

C1-C1' Bond Length: Approximately 1.49 Å, typical for a single bond between two sp² hybridized carbon atoms in a twisted biphenyl system.

-

C-Br Bond Length: Approximately 1.90 Å.

-

Dihedral Angle (C2-C1-C1'-C2'): Expected to be around 85°.

The tert-butyl groups at the para (4,4') positions are expected to have standard C-C bond lengths and tetrahedral bond angles. Their primary influence on the core structure is electronic rather than steric, though they contribute significantly to the overall bulk and solubility of the molecule in organic solvents.

Logical Relationship of Steric Hindrance and Molecular Geometry

Caption: Steric hindrance from ortho-bromo groups dictates the non-planar molecular geometry.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄Br₂ | [1][2][3] |

| Molecular Weight | 424.22 g/mol | [3] |

| CAS Number | 70728-93-7 | [1][2][3] |

| Physical Form | Solid | Commercial Suppliers |

| Purity | Typically >98% | [3] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed method for the synthesis of symmetrical biaryls is the Ullmann coupling reaction. This reaction involves the copper-catalyzed coupling of two aryl halide molecules.

Proposed Synthetic Pathway via Ullmann Coupling:

The synthesis would likely proceed via the homocoupling of 1,3-dibromo-5-tert-butylbenzene in the presence of a copper catalyst at elevated temperatures.

Caption: Proposed synthesis of the target compound via Ullmann coupling.

Detailed Experimental Protocol (Hypothetical):

The following protocol is a general procedure based on known Ullmann coupling reactions and should be optimized for this specific substrate.

Materials:

-

1,3-dibromo-5-tert-butylbenzene

-

Activated copper powder

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sand)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-dibromo-5-tert-butylbenzene and a molar excess of activated copper powder.

-

Reaction: If using a solvent, add anhydrous DMF. Heat the reaction mixture to a high temperature (typically 150-250 °C) under an inert atmosphere. If performing a neat reaction, mix the starting material with sand and copper powder and heat.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, filter the mixture to remove the copper residues and wash the solid with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure. If the reaction was neat, extract the product from the solid mixture with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

tert-Butyl Protons: A sharp singlet peak is expected in the upfield region (around δ 1.3-1.5 ppm), integrating to 18 protons.

-

Aromatic Protons: Due to the twisted nature of the biphenyl system, the aromatic protons on each ring will likely appear as a set of distinct signals. One would expect to see three signals for the three different aromatic protons on each symmetrically equivalent phenyl ring. These signals would likely appear in the range of δ 7.0-7.8 ppm. The coupling patterns (doublets and a triplet or doublet of doublets) would provide further structural confirmation.

¹³C NMR Spectroscopy (Predicted):

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl groups: one for the quaternary carbon (around δ 35 ppm) and one for the methyl carbons (around δ 31 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the carbon atoms of the aromatic rings due to the molecular asymmetry caused by the bromine substituents. The carbons bearing the bromine atoms would be shifted downfield.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks [M]⁺, [M+2]⁺, and [M+4]⁺ would appear in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The most intense of these would be the [M+2]⁺ peak.

-

Fragmentation: A prominent fragmentation pathway would be the loss of a methyl group from a tert-butyl substituent, leading to a stable tertiary carbocation.

Applications and Use in Experimental Workflows

Current literature suggests that this compound is primarily used as a synthetic intermediate. Its two reactive bromine atoms make it a valuable precursor for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups at the 2 and 2' positions, leading to the construction of novel ligands, materials with interesting photophysical properties, or precursors for pharmaceutical compounds.

General Experimental Workflow:

The use of this compound in a research setting would typically follow the workflow outlined below.

Caption: General workflow for the use of the title compound in synthesis.

Conclusion

This compound is a sterically demanding biaryl compound with a significantly twisted molecular structure. While detailed experimental data is scarce, its synthesis can likely be achieved through an Ullmann coupling reaction. Its primary utility lies in its role as a versatile building block for the synthesis of more complex, functionalized biphenyl derivatives, making it a valuable tool for researchers in organic synthesis and materials science. Further experimental characterization of this compound would be beneficial to the scientific community.

References

Spectroscopic and Synthetic Profile of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data currently available for the chemical compound 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide also includes comprehensive data for its precursor, 4,4'-di-tert-butylbiphenyl, to serve as a valuable reference for researchers.

Compound Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 70728-93-7 |

| Molecular Formula | C₂₀H₂₄Br₂ |

| Molecular Weight | 424.21 g/mol |

Synthesis Protocol

The synthesis of this compound can be achieved through the bromination of 4,4'-di-tert-butylbiphenyl.

Experimental Procedure:

To a solution of 4,4'-di-tert-butylbiphenyl (1.5 g, 5.6 mmol) and iron powder (0.08 g) in dry dichloromethane (40 mL), bromine (0.58 mL, 11.2 mmol) is added at 0°C. The reaction mixture is stirred, and upon completion, the product is isolated to yield this compound. This procedure has been reported to yield a product of 78%.

An In-depth Technical Guide to the Chemical Properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on its fundamental characteristics, predicted properties, and the general reactivity expected for this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a solid at room temperature.[1][2] Its core structure consists of a biphenyl backbone substituted with two bromine atoms at the 2 and 2' positions and two tert-butyl groups at the 4 and 4' positions. The presence and positioning of these functional groups significantly influence the molecule's physical and chemical behavior.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | [2] |

| CAS Number | 70728-93-7 | [2] |

| Molecular Formula | C₂₀H₂₄Br₂ | [2] |

| Molecular Weight | 424.22 g/mol | [3] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| Purity (typical) | ≥95% | [2] |

Spectral Data (Predicted)

Detailed experimental spectral data for this compound are not widely published. However, based on the chemical structure, the expected spectral characteristics can be predicted.

2.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl groups. Due to the substitution pattern, the aromatic region will likely display a complex splitting pattern. The tert-butyl groups, being equivalent, should give rise to a single, strong singlet.

Table 2: Predicted 1H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.0 - 7.8 | Multiplet | 6H |

| tert-butyl CH₃ | ~1.3 | Singlet | 18H |

2.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will show signals for the aromatic carbons and the carbons of the tert-butyl groups. The carbon atoms directly bonded to the bromine atoms will be significantly influenced by the halogen's electronegativity.

Table 3: Predicted 13C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 120 - 130 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C (ipso) | 135 - 145 |

| Aromatic C-C(CH₃)₃ | 145 - 155 |

| C(CH₃)₃ | 30 - 35 |

| C(CH₃)₃ | ~31 |

2.3. Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (79Br and 81Br isotopes). The molecular ion peak [M]⁺ should be observed, along with a prominent [M+2]⁺ peak of similar intensity and a smaller [M+4]⁺ peak. Fragmentation would likely involve the loss of bromine atoms and tert-butyl groups.

Reactivity and Potential Synthetic Applications

As a di-bromo substituted biphenyl, this compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecular architectures.

3.1. Suzuki-Miyaura Coupling

The bromine atoms can be substituted via palladium-catalyzed Suzuki-Miyaura coupling reactions with various boronic acids or esters. This allows for the introduction of a wide range of functional groups, including aryl, heteroaryl, and alkyl moieties. The steric hindrance from the ortho-bromo and adjacent tert-butyl groups may influence the reaction conditions required.

3.2. Ullmann Coupling

Intramolecular or intermolecular Ullmann-type coupling reactions, typically mediated by copper, could potentially be used to form new carbon-carbon bonds. Intramolecular coupling of the two bromine atoms could lead to the formation of a dibenzofuran-type structure, depending on the reaction conditions.

Logical Workflow for Synthetic Utilization

References

An In-depth Technical Guide to 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl, a halogenated aromatic hydrocarbon. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related chemical structures and established synthetic methodologies to present a putative profile. The guide covers potential synthetic routes, predicted physicochemical and spectral properties, and explores potential applications in organic synthesis and drug discovery based on the characteristics of analogous brominated biphenyl compounds. This document aims to serve as a foundational resource to stimulate further research and investigation into this molecule.

Introduction

Biphenyls and their derivatives are a significant class of organic compounds with wide-ranging applications, from advanced materials to pharmaceuticals.[1] The introduction of bulky substituents, such as tert-butyl groups, and halogens, like bromine, onto the biphenyl scaffold can dramatically influence the molecule's conformational properties, reactivity, and biological activity. The target molecule of this guide, 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl, possesses ortho-bromine atoms and para-tert-butyl groups, suggesting steric hindrance around the biphenyl linkage, which may lead to atropisomerism and unique reactivity.

While specific research on 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl is not extensively available in public literature, its structural motifs are present in various known compounds. This guide will, therefore, draw parallels with these related molecules to provide a detailed and scientifically grounded overview.

Physicochemical and Spectral Data

| Property | 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl | 4,4'-di-tert-butylbiphenyl |

| Molecular Formula | C₂₀H₂₄Br₂ | C₂₀H₂₆ |

| Molecular Weight | 424.21 g/mol | 266.42 g/mol |

| CAS Number | 70728-93-7 | 1625-91-8 |

| Predicted ¹H NMR | δ 7.4-7.6 (m, 4H, Ar-H), 7.2-7.3 (m, 2H, Ar-H), 1.3-1.4 (s, 18H, -C(CH₃)₃) | δ 7.51 (d, 4H), 7.41 (d, 4H), 1.36 (s, 18H)[2] |

| Predicted ¹³C NMR | δ 151-153, 138-140, 130-132, 128-130, 125-127, 34-36, 31-33 | δ 149.0, 138.5, 126.5, 125.5, 34.5, 31.4[2] |

| Predicted Mass Spec (EI) | m/z 424 (M+), 345 ([M-Br]+), 266 ([M-2Br]+), 57 (t-Bu+) | m/z 266 (M+), 251 ([M-CH₃]+), 57 (t-Bu+)[3] |

| Physical Appearance | Solid (putative) | White to pale yellow crystals or powder[3] |

| Storage Temperature | Room Temperature[4] | Room Temperature |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl is not documented in readily accessible literature, its structure suggests that it can be synthesized via established cross-coupling methodologies. The two most probable routes are the Ullmann coupling and the Suzuki-Miyaura coupling.

Putative Synthesis via Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via a copper-catalyzed coupling of aryl halides.[5][6]

Reaction Scheme:

Figure 1. Putative Ullmann coupling for synthesis.

Detailed Experimental Protocol (Hypothetical):

-

Reactant Preparation: The starting material, 1-bromo-2-iodo-4-tert-butylbenzene, would first need to be synthesized. This could be achieved through the bromination and subsequent iodination of tert-butylbenzene.

-

Ullmann Coupling:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add activated copper powder.

-

Add 1-bromo-2-iodo-4-tert-butylbenzene to the flask.

-

Heat the reaction mixture to a high temperature (typically >200°C) under a nitrogen atmosphere.[5]

-

The reaction is typically run neat or in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Filter the mixture to remove the copper residues.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

-

Putative Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, known for its mild reaction conditions and high functional group tolerance.[7][8]

Reaction Scheme:

Figure 2. Putative Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol (Hypothetical):

-

Reactant Preparation: The synthesis would require (2-bromo-4-tert-butylphenyl)boronic acid and 1-bromo-2-iodo-4-tert-butylbenzene. The boronic acid can be prepared from the corresponding aryl bromide via lithiation and reaction with a trialkyl borate.

-

Suzuki-Miyaura Coupling:

-

To a degassed mixture of a suitable solvent system (e.g., toluene and water), add (2-bromo-4-tert-butylphenyl)boronic acid, 1-bromo-2-iodo-4-tert-butylbenzene, and a base (e.g., potassium carbonate or sodium carbonate).

-

Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[9]

-

Heat the reaction mixture under a nitrogen or argon atmosphere, typically at temperatures ranging from 80 to 110°C.

-

Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Potential Applications in Drug Development and Organic Synthesis

While no specific applications for 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl have been reported, its structure suggests several potential areas of utility.

-

Precursor for Ligand Synthesis: The bromine atoms can serve as handles for further functionalization through various cross-coupling reactions. This could allow for the synthesis of novel bidentate ligands with tailored steric and electronic properties for use in catalysis.

-

Intermediate for Biologically Active Molecules: Biphenyl moieties are present in numerous pharmacologically active compounds.[1] The dibromo-ditert-butyl-biphenyl core could serve as a scaffold for the development of new therapeutic agents. The bromine atoms could be replaced with other functional groups to modulate biological activity.

-

Material Science: Substituted biphenyls are used in the development of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule could impart interesting photophysical properties.

Potential Biological Activity and Toxicology

The biological activity of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl has not been characterized. However, based on the broader class of polybrominated biphenyls (PBBs), some general toxicological concerns can be inferred. PBBs are known persistent organic pollutants and have been associated with various adverse health effects.[10][11]

It is important to note that the toxicity of PBBs can vary significantly depending on the number and position of the bromine atoms.[12] Therefore, any handling of 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Logical Workflow for Further Investigation

To fully characterize 2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl and unlock its potential, a systematic experimental workflow is necessary.

Figure 3. Proposed workflow for future research.

Conclusion

2,2'-dibromo-4,4'-ditert-butyl-1,1'-biphenyl represents an under-investigated molecule with potential for applications in both synthetic chemistry and materials science. While direct experimental data is scarce, this technical guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. Putative synthetic routes via Ullmann and Suzuki-Miyaura couplings have been proposed, along with predicted spectral data to aid in its identification. Further experimental investigation, following the proposed workflow, is essential to fully elucidate the properties and potential applications of this intriguing brominated biphenyl derivative.

Disclaimer: The information provided in this document, particularly concerning experimental protocols and predicted data, is for informational purposes only and should be used as a guide for further research. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036 | Chegg.com [chegg.com]

- 3. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. HEALTH EFFECTS - Toxicological Profile for Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]

In-depth Technical Guide: Safety and Hazards of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from the manufacturer. Due to the limited availability of specific safety and toxicological data for 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl (CAS No. 70728-93-7), this guide provides an overview of its known safety information and infers potential hazards based on structurally related compounds, such as biphenyl and other polybrominated biphenyls (PBBs).

Executive Summary

This compound is a brominated aromatic compound for which specific toxicological data is scarce. However, based on the known hazards of its parent compound, biphenyl, and the broader class of PBBs, it should be handled with caution. Key concerns include potential for skin, eye, and respiratory irritation, as well as possible systemic toxicity and environmental hazards. This guide summarizes the available safety information, provides detailed experimental protocols for hazard assessment, and outlines potential toxicological pathways.

Hazard Identification and Classification

Limited specific GHS classification is available for this compound. One supplier indicates the following[1]:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Based on data for structurally similar compounds like biphenyl and other PBBs, the following hazards should also be considered as potential risks.

Quantitative Hazard Data Summary (Inferred from Structurally Similar Compounds)

| Hazard Classification | GHS Category | Hazard Statement | Basis for Inference |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Supplier data for the target compound[1]. Biphenyl has an oral LD50 of 2400 mg/kg in rats[2]. |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Biphenyl and other halogenated aromatics are known skin irritants. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Biphenyl is classified as a serious eye irritant. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Biphenyl may cause respiratory irritation. |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | PBBs are known to be toxic to aquatic organisms. |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | PBBs are persistent and bioaccumulative. |

Toxicological Properties

The toxicological profile of this compound has not been thoroughly investigated. However, the toxicology of biphenyl and PBBs provides insight into potential health effects.

Likely Toxicological Profile:

-

Acute Toxicity: Harmful if swallowed[1]. Inhalation of dusts may cause respiratory irritation. Dermal absorption potential is unknown but should be assumed based on the lipophilic nature of the compound.

-

Irritation and Sensitization: Expected to be a skin and eye irritant. The potential for skin sensitization is unknown.

-

Carcinogenicity: The carcinogenicity of this specific compound is not known. However, the International Agency for Research on Cancer (IARC) has classified dioxin-like PCBs as human carcinogens, and the U.S. EPA considers PCBs as probable human carcinogens[3]. Some PBBs are reasonably anticipated to be human carcinogens[4].

-

Reproductive and Developmental Toxicity: Data is not available for the target compound. PBBs have been shown to have reproductive and developmental effects in animal studies[4].

-

Systemic Effects: Biphenyl can cause damage to the nervous system and liver[2]. PBBs are known to affect the thyroid, liver, and immune system[5].

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.

Skin Irritation/Corrosion Testing (OECD 439)

This in vitro test uses a reconstructed human epidermis model to assess skin irritation potential[6].

Methodology:

-

Preparation: Reconstructed human epidermis tissues are pre-incubated.

-

Application: The test substance is applied topically to the tissue surface. A negative control (e.g., water) and a positive control (e.g., 5% SDS) are also used[6].

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes)[6].

-

Washing: The test substance is removed by washing.

-

Post-incubation: Tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours)[6].

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). The amount of formazan dye produced is proportional to the number of viable cells[6].

-

Classification: If the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control, the substance is classified as a skin irritant[6].

Acute Eye Irritation/Corrosion Testing (OECD 405)

This guideline describes an in vivo test in rabbits but emphasizes a weight-of-the-evidence and tiered testing approach to minimize animal use[7]. In vitro methods are the preferred starting point.

Methodology (In Vivo):

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dosing: A single dose of the test substance is applied to one eye of each animal. The other eye serves as a control[7].

-

Observation: The eyes are examined for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

-

Classification: The substance is classified as an irritant or corrosive based on the severity and persistence of the ocular reactions.

Acute Fish Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period[8][9][10][11].

Methodology:

-

Test Organism: A standard fish species like Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used[8].

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under controlled conditions (temperature, light, oxygen)[9]. A control group is exposed to water without the test substance.

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours[8][9].

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

Toxicological Pathways and Mechanisms

The toxic effects of biphenyl and its halogenated derivatives are often mediated through their metabolism and interaction with cellular signaling pathways.

Biphenyl Metabolism

Biphenyl is metabolized in the liver by cytochrome P450 enzymes to form hydroxylated metabolites[12]. These can then be conjugated with glucuronic acid or sulfate for excretion[12]. Some hydroxylated metabolites may be more toxic than the parent compound[12].

References

- 1. This compound | 70728-93-7 [sigmaaldrich.com]

- 2. Biphenyl (CICADS) [inchem.org]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. x-cellr8.com [x-cellr8.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. oecd.org [oecd.org]

- 11. eurofins.com.au [eurofins.com.au]

- 12. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of the compound 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in organic solvents. While publicly available quantitative solubility data for this specific molecule is scarce, this document provides a robust framework for determining and understanding its solubility profile. An in-depth understanding of a compound's solubility is a critical physicochemical property that significantly influences its behavior in various applications, from synthesis and purification to formulation and biological testing.[1]

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values. The selection of solvents covers a range of polarities, which is crucial for establishing a comprehensive solubility profile. The principle of "like dissolves like" suggests that non-polar molecules, such as the subject biphenyl derivative, will exhibit higher solubility in non-polar solvents.[2] The polarity of organic molecules is determined by the presence of polar bonds and functional groups; however, a large non-polar hydrocarbon structure tends to decrease solubility in polar solvents.

| Solvent | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Hexane | 0.1 | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 2.4 | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 3.1 | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 5.1 | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 5.2 | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 6.6 | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Data not available | Data not available | Shake-Flask |

Note: The data in this table is intended as a placeholder. Researchers are encouraged to determine these values experimentally.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accurate and reproducible results, the determination of thermodynamic solubility is recommended over kinetic solubility.[1] Thermodynamic solubility represents the true equilibrium of a compound in a solvent, a critical parameter for understanding its intrinsic physicochemical properties. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that saturation is reached.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient duration to reach thermodynamic equilibrium. This period can range from 24 to 72 hours.[1] Preliminary experiments are advised to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[1]

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.[1]

-

-

Calculation:

-

Calculate the solubility by taking into account the dilution factor. Express the results in appropriate units, such as g/L and mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the thermodynamic solubility of this compound.

This structured approach to determining the solubility of this compound will enable researchers to generate high-quality, comparable data, which is essential for advancing scientific research and development involving this compound.

References

Purity Analysis of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl. The protocols and data presented herein are compiled from established analytical practices for structurally related compounds, including polybrominated biphenyls (PBBs) and other substituted aromatic hydrocarbons. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this compound.

Compound Overview

This compound is a sterically hindered biphenyl derivative. Its purity is critical for its intended applications, as impurities can significantly impact its chemical and physical properties, as well as its performance in downstream processes.

Chemical Structure:

Caption: Chemical structure of this compound.

Analytical Workflow for Purity Determination

A general workflow for the purity analysis of a synthesized chemical compound like this compound is outlined below. This multi-step process ensures a thorough characterization of the compound and identification of any potential impurities.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in Suzuki-Miyaura cross-coupling reactions. Due to the significant steric hindrance of this substrate, specialized catalysts and conditions are often required. This document outlines a representative synthesis of the substrate and a general protocol for its subsequent Suzuki coupling, based on established methods for sterically hindered biaryls.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1] this compound is a sterically hindered substrate that can be utilized in the synthesis of complex molecular architectures, including functionalized phenanthrenes and other polyaromatic systems through intramolecular or double Suzuki coupling reactions. The tert-butyl groups enhance solubility in organic solvents, a valuable property for subsequent synthetic transformations and material applications. However, the ortho-bromo substituents present a significant challenge, often requiring highly active catalyst systems to achieve efficient coupling.[2][3][4]

Synthesis of this compound

A plausible synthetic route to the title compound involves a two-step process starting from biphenyl: a Friedel-Crafts alkylation followed by a directed ortho-bromination.

Step 1: Synthesis of 4,4'-Di-tert-butylbiphenyl

This procedure is based on the well-established Friedel-Crafts alkylation of biphenyl.[5][6][7]

Protocol:

-

To a stirred solution of biphenyl (15.4 g, 100 mmol) in dichloromethane (100 mL) at room temperature, add anhydrous ferric chloride (0.8 g, 5 mol%).

-

Slowly add tert-butyl chloride (23.1 mL, 210 mmol) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by carefully adding water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from ethanol to afford pure 4,4'-di-tert-butylbiphenyl.

Step 2: Synthesis of this compound

This step involves the selective bromination at the ortho-positions of the biphenyl core.

Protocol:

-

Dissolve 4,4'-di-tert-butylbiphenyl (13.3 g, 50 mmol) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of a Lewis acid (e.g., FeCl₃) or a radical initiator (e.g., AIBN) if proceeding via a radical pathway.

-

Stir the reaction at room temperature or gentle reflux and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Application: Suzuki Coupling of this compound

The following is a general protocol for a single Suzuki-Miyaura coupling of the sterically hindered this compound with an arylboronic acid. Given the substrate's steric hindrance, a highly active palladium catalyst system is recommended.[2][4][8]

Experimental Protocol: Monosubstitution

This protocol describes a representative monosubstitution reaction. For a double substitution, the stoichiometry of the boronic acid and base would need to be adjusted accordingly, and longer reaction times or higher temperatures may be necessary.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add degassed water (1 mL) to the reaction mixture.

-

Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic phase with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reagents and conditions for the Suzuki coupling of sterically hindered dibromoarenes.

Table 1: Reagents for a Representative Monosubstitution Suzuki Coupling

| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |

| This compound | 1.0 | 424 mg |

| Phenylboronic Acid | 1.2 | 146 mg |

| Palladium(II) Acetate | 0.02 | 4.5 mg |

| SPhos | 0.04 | 16.4 mg |

| Potassium Phosphate | 2.0 | 424 mg |

Table 2: Reaction Parameters

| Parameter | Value |

| Solvent System | Toluene/Water (5:1) |

| Temperature | 100-110 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Argon/Nitrogen) |

| Expected Yield | 60-85% (Hypothetical) |

Note: The expected yield is hypothetical and will vary depending on the specific arylboronic acid used and optimization of the reaction conditions.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Diagram 3: Logical Relationship for Sterically Hindered Coupling

Caption: Key considerations for successful Suzuki coupling of hindered substrates.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ivypanda.com [ivypanda.com]

- 8. thieme-connect.com [thieme-connect.com]

Applications of 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of complex molecular architectures. Its sterically hindered yet conformationally flexible biphenyl backbone, functionalized with reactive bromine atoms and bulky tert-butyl groups, makes it a valuable starting material for the synthesis of chiral ligands, functionalized biaryls, and heterocyclic compounds. The presence of the tert-butyl groups enhances solubility in organic solvents and can impart unique electronic and steric properties to the final products.

This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on its use in the synthesis of atropisomeric phosphine ligands and in cross-coupling reactions.

Application 1: Synthesis of Atropisomeric Bisphosphine Ligands

One of the most significant applications of this compound is in the synthesis of chiral bisphosphine ligands, which are crucial for asymmetric catalysis. The biphenyl scaffold can exhibit axial chirality (atropisomerism) when rotation around the C-C single bond between the two phenyl rings is restricted, a feature often exploited in the design of ligands for enantioselective transformations. A prominent example is the synthesis of derivatives of the MeO-BIPHEP ligand family.

Experimental Protocol: Synthesis of a DTB-MeO-BIPHEP precursor analog

This protocol outlines the key steps of monolithiation followed by phosphination to generate a bis(diarylphosphino)biphenyl derivative.

Workflow Diagram:

Caption: Synthetic workflow for a bisphosphine ligand.

Methodology:

-

Monolithiation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) (1.0-1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the monolithiated intermediate.

-

First Phosphination: A solution of the desired chlorodiarylphosphine (e.g., chlorodiphenylphosphine) (1.0-1.1 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Second Lithiation and Phosphination: The reaction mixture is cooled again to -78 °C, and a second equivalent of n-BuLi (1.0-1.1 eq) is added dropwise. After stirring for 1-2 hours, a second equivalent of the chlorodiarylphosphine (1.0-1.1 eq) in anhydrous THF is added. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired bisphosphine ligand.

Quantitative Data (Representative):

| Step | Reactant | Reagent | Conditions | Product | Yield (%) |

| 1 | This compound | n-BuLi, ClP(Ar)₂ | THF, -78 °C to rt | Mono-phosphinated intermediate | 70-85 |

| 2 | Mono-phosphinated intermediate | n-BuLi, ClP(Ar)₂ | THF, -78 °C to rt | Bisphosphine ligand | 60-75 |

Note: Yields are highly dependent on the specific diarylphosphine used and reaction scale.

Application 2: Cross-Coupling Reactions

The bromine atoms of this compound serve as excellent handles for various palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular frameworks.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction to introduce aryl or heteroaryl substituents at the 2 and 2' positions.

Workflow Diagram:

Caption: Suzuki-Miyaura cross-coupling workflow.

Methodology:

-

Reaction Setup: In a reaction vessel, this compound (1.0 eq), the corresponding arylboronic acid (2.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0-4.0 eq) are combined.

-

Solvent and Degassing: A suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The mixture is heated to a temperature between 80-110 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 2,2'-diaryl-4,4'-di-tert-butyl-1,1'-biphenyl.

Quantitative Data (Representative):

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75-85 |

Application 3: Synthesis of Dibenzofuran Derivatives

Intramolecular cyclization of appropriately substituted biphenyls is a common strategy for the synthesis of dibenzofuran cores, which are present in many natural products and functional materials. This compound can be converted to a 2,2'-dihydroxybiphenyl derivative, which can then undergo cyclization.

Experimental Protocol: Synthesis of a Di-tert-butyl-dibenzofuran derivative

Workflow Diagram:

Caption: Synthesis of a dibenzofuran derivative.

Methodology:

-

Formation of the Dihydroxy Biphenyl: this compound is first converted to the corresponding 2,2'-dihydroxy derivative. This can be achieved through a lithium-halogen exchange followed by borylation and subsequent oxidation.

-

To a cooled (-78 °C) solution of the dibromobiphenyl in anhydrous THF, n-BuLi (2.2 eq) is added dropwise.

-

After stirring, a borate ester such as trimethyl borate (B(OMe)₃) is added.

-

The reaction is then warmed to room temperature and oxidized with an alkaline solution of hydrogen peroxide (H₂O₂/NaOH).

-

-

Intramolecular Cyclization (Ullmann-type or other methods): The resulting 2,2'-dihydroxy-4,4'-di-tert-butyl-1,1'-biphenyl can be cyclized to the dibenzofuran. A common method is a copper-catalyzed intramolecular Ullmann condensation.

-

The dihydroxybiphenyl is heated in a high-boiling solvent like DMF or quinoline in the presence of a copper catalyst (e.g., Cu₂O or copper bronze) and a base (e.g., K₂CO₃ or pyridine).

-

Quantitative Data (Representative):

| Step | Intermediate/Product | Conditions | Yield (%) |

| Dihydroxylation | 2,2'-Dihydroxy-4,4'-di-tert-butyl-1,1'-biphenyl | 1. n-BuLi, B(OMe)₃; 2. H₂O₂, NaOH | 60-75 |

| Cyclization | Di-tert-butyl-dibenzofuran | Cu₂O, Pyridine, 150 °C | 70-85 |

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its utility in the construction of sophisticated molecules, particularly chiral ligands for asymmetric catalysis and functionalized aromatic systems, underscores its importance for researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a practical guide for the application of this key building block in the development of novel compounds and synthetic methodologies. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may require optimization depending on the specific substrates and desired products.

Application Notes and Protocols: 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl as a Ligand Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl is a versatile precursor for the synthesis of bulky biaryl phosphine ligands. These ligands are instrumental in advancing modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The sterically demanding tert-butyl groups and the biphenyl backbone provide a unique steric and electronic environment around the metal center, leading to highly active and stable catalysts. This document provides detailed protocols for the synthesis of a diphosphine ligand from this precursor and its application in key bond-forming reactions, supported by quantitative performance data.

The strategic placement of the bromine atoms in the 2 and 2' positions allows for the facile introduction of phosphine moieties through monolithiation or dilithiation followed by quenching with an appropriate phosphorus electrophile. The resulting diphosphine ligands, such as 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl, are particularly effective in challenging cross-coupling reactions involving sterically hindered substrates or unreactive aryl chlorides.

Ligand Synthesis Protocol

This section details the synthesis of a bulky diphosphine ligand, 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl, from the title precursor. The procedure involves a lithium-halogen exchange followed by reaction with chlorodiphenylphosphine.

Experimental Protocol: Synthesis of 2,2'-bis(diphenylphosphino)-4,4'-di-tert-butyl-1,1'-biphenyl

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Chlorodiphenylphosphine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexanes

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bar

-

Sintered glass funnel

Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). Anhydrous diethyl ether or THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Phosphination: Chlorodiphenylphosphine (2.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-